Mepivacaine hydrochloride
Overview
Description
Mepivacaine hydrochloride is a local anesthetic of the amide type . It has a reasonably rapid onset and medium duration of action, and is marketed under various trade names including Carbocaine and Polocaine .
Synthesis Analysis
Mepivacaine can be synthesized from readily available commercial reagents and solvents under safe conditions using portable, continuous apparatus . This method focuses on sustainability, reaction efficiency, and seamless implementation .
Molecular Structure Analysis
The molecular formula of Mepivacaine hydrochloride is C15H22N2O·HCl . It has a molecular weight of 282.81 . The structure is also available as a 2D Mol file .
Chemical Reactions Analysis
Mepivacaine is an amide local anesthetic . It blocks the generation and the conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve impulse, and by reducing the rate of rise of the action potential .
Physical And Chemical Properties Analysis
Mepivacaine hydrochloride is a white, crystalline, odorless powder . It is soluble in water but very resistant to both acid and alkaline hydrolysis .
Scientific Research Applications
Dental Anesthesia : Mepivacaine hydrochloride has shown promise in both qualitative and quantitative tests, positioning it as a valuable agent for dental anesthesia (Auerbach et al., 1962). Additionally, a 1964 study highlighted its effectiveness and patient comfort in operative dentistry, outperforming other local anesthetics (Stibbs & Korn, 1964).
Veterinary Applications : In veterinary medicine, Mepivacaine hydrochloride injection into horses' distal interphalangeal joint can anesthetize pain from navicular bursa synovia and potentially decrease pain from the navicular bone's medullary cavity (Keegan et al., 1996).
Gynecological Procedures : For minimally invasive gynecological interventions, such as electroresection of benign and premalignant lesions in the cervix, Mepivacaine Hydrochloride has been found to be an effective and safe local anesthetic (Dimitriu et al., 2018).
Spinal Anesthesia : It is also a promising spinal anesthetic agent, noted for its long duration, higher potency, and reduced toxicity compared to lidocaine (Siker et al., 1966).
Anesthetic for Elderly Patients : Its efficiency and safety as a local anesthetic for elderly patients, particularly in pulpal treatment, have been recognized, showing better anesthesia than lidocaine injection (Liu Rong-se, 2005).
Vascular Diseases : Research has indicated that Mepivacaine-induced contraction in endothelium-denuded rat aortas involves calcium sensitization mediated by Rho kinase and protein kinase C, which may have implications for pharmacological treatment of vascular diseases (Ok et al., 2014).
Postoperative Pain Management : It has also been effective in managing temporomandibular joint pain post-arthroplasty (Zuniga et al., 2007), and in reducing pain associated with hysteroscopy and endometrial biopsy (Makris et al., 2001).
Safety and Efficacy in Dentistry : Scandonest (mepivacaine hydrochloride) injection has been deemed a safe and effective local anesthetic for dental treatment (Xing Xiao-yan, 2005).
Oral Local Anesthesia : A 2008 study found that 3% mepivacaine hydrochloride injection for oral local anesthesia has a quick onset, ideal anesthetic effect, and minimal cardiovascular system side effects compared to 2% lidocaine (Ding et al., 2008).
Placental Transmission : Its rapid transmission across the human placenta poses some risks for mothers and infants (Morishima et al., 1966).
Accidental Intravenous Application : In cases of accidental intravenous application in infants, it can cause seizures and cardiac arrest, but rapid ECMO can be life-saving without neurological damage (Froehle et al., 2012).
Safety And Hazards
Mepivacaine should be used with caution. It may cause drowsiness, confusion, excitability, nervousness, drop in blood pressure, fatigue, bluish discoloration of fingernails, lips, or skin, and difficulties in breathing . It is recommended to wear personal protective equipment, avoid contact with skin, eyes, and clothing, do not ingest, and do not breathe dust .
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-1-methylpiperidine-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.ClH/c1-11-7-6-8-12(2)14(11)16-15(18)13-9-4-5-10-17(13)3;/h6-8,13H,4-5,9-10H2,1-3H3,(H,16,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RETIMRUQNCDCQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCCN2C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
96-88-8 (Parent) | |
Record name | Mepivacaine hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001722629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4031566 | |
Record name | Mepivicaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4031566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855956 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Mepivacaine hydrochloride | |
CAS RN |
1722-62-9 | |
Record name | Mepivacaine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1722-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mepivacaine hydrochloride [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001722629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mepivacaine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758674 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Piperidinecarboxamide, N-(2,6-dimethylphenyl)-1-methyl-, hydrochloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Mepivicaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4031566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mepivacaine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.476 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(2,6-Dimethylphenyl)-1-methyl-2-piperidinecarboxamid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEPIVACAINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VFX2L7EM5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.